6-(Bromomethyl)spiro[2.4]heptane
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Overview
Description
6-(Bromomethyl)spiro[2.4]heptane: is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a spiro[24]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)spiro[2.4]heptane typically involves the bromination of spiro[2.4]heptane derivatives. One common method includes the reaction of spiro[2.4]heptane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)spiro[2.4]heptane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, thiols, and amines.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with sodium azide yields 6-(Azidomethyl)spiro[2.4]heptane.
- Reaction with potassium cyanide yields 6-(Cyanomethyl)spiro[2.4]heptane.
Scientific Research Applications
6-(Bromomethyl)spiro[2.4]heptane finds applications in various fields of scientific research:
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology and Medicine
Drug Discovery: Explored for its potential in the development of new pharmaceuticals due to its unique structural features.
Biological Probes: Utilized in the design of molecular probes for studying biological systems.
Industry
Materials Science: Investigated for its role in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)spiro[2.4]heptane in chemical reactions involves the formation of a reactive intermediate when the bromine atom is displaced by a nucleophile. This intermediate can then undergo further transformations depending on the reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane: The parent compound without the bromomethyl group.
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiropentane: Contains a spirocyclic structure with cyclopropane rings.
Uniqueness
6-(Bromomethyl)spiro[2.4]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its parent compound and other spirocyclic analogues. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
6-(bromomethyl)spiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-6-7-1-2-8(5-7)3-4-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVWZAFUJVFUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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